molecular formula C9H6ClNO B12361085 7-chloro-4aH-quinolin-2-one

7-chloro-4aH-quinolin-2-one

Cat. No.: B12361085
M. Wt: 179.60 g/mol
InChI Key: GCRCDJUQVXICAV-UHFFFAOYSA-N
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Description

Structural Context and Significance of the Quinolinone and 7-Chloroquinoline (B30040) Scaffolds in Medicinal Chemistry

The quinoline (B57606) and quinolinone scaffolds are recognized as "privileged structures" in drug discovery. Current time information in Bangalore, IN.researchgate.net This designation is attributed to their ability to bind to a wide variety of biological targets with high affinity, making them versatile frameworks for the development of new therapeutic agents. Current time information in Bangalore, IN.researchgate.net These bicyclic heterocyclic systems, composed of a benzene (B151609) ring fused to a pyridine (B92270) or pyridinone ring, are present in numerous natural products and synthetic compounds that exhibit a broad spectrum of pharmacological activities. Current time information in Bangalore, IN.future-science.com

The quinolinone scaffold , specifically the 2-oxo-quinoline core, is a recurring motif in compounds designed for anticancer therapy. semanticscholar.orgbibliotekanauki.pl Its structural features allow for diverse chemical modifications, enabling the synthesis of large libraries of derivatives for screening against various cancer cell lines. semanticscholar.orgbibliotekanauki.pl The presence of both hydrogen-bond donors and acceptors, along with a planar aromatic system, facilitates interactions with biological macromolecules like enzymes and nucleic acids. semanticscholar.org

Similarly, the 7-chloroquinoline scaffold is a cornerstone in medicinal chemistry, most famously represented by the antimalarial drug chloroquine (B1663885). nih.gov The chlorine atom at the 7-position is often crucial for the biological activity of these compounds. sigmaaldrich.com Structure-activity relationship (SAR) studies have repeatedly shown that this substituent can significantly influence a molecule's efficacy and pharmacological profile. sigmaaldrich.com Beyond its role in antimalarial agents, the 7-chloroquinoline moiety has been incorporated into molecules designed to treat cancer, bacterial infections, and even neurodegenerative diseases. bibliotekanauki.placs.org The incorporation of this scaffold is a strategic approach in molecular hybridization, a drug design strategy that combines two or more pharmacophores to create a new hybrid compound with potentially enhanced activity or a dual mode of action. nih.gov

Overview of Current Research Trajectories for 7-chloro-4aH-quinolin-2-one and Related Derivatives

While dedicated research on 7-chloro-4aH-quinolin-2-one is not prominent, extensive investigation into its more stable aromatic isomer, 7-chloro-1H-quinolin-2-one, and other related 7-chloroquinoline derivatives, provides insight into the potential research avenues for this chemical class. The primary focus of current research lies in synthesizing novel derivatives and evaluating their biological activities, particularly as anticancer and antimalarial agents.

Researchers are actively designing and synthesizing new molecules that couple the 7-chloroquinoline core with other pharmacologically active moieties. For instance, "click chemistry" has been utilized to create new 7-chloroquinoline derivatives, which were then screened for their antimalarial and anticancer properties. semanticscholar.orgtandfonline.com This approach allows for the efficient creation of diverse molecular structures for biological evaluation. semanticscholar.orgtandfonline.com Another synthetic strategy involves the three-step synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-dichloroquinoline (B193633), highlighting the chemical versatility of these precursors in generating compounds with potential therapeutic applications. mdpi.com

The biological evaluation of these new derivatives is a major research thrust. Studies have reported the screening of 7-chloroquinoline derivatives against various human cancer cell lines, including breast (MCF-7), colon (HCT-116), and cervical (HeLa) cancers. semanticscholar.orgtandfonline.com The results from these screenings help to establish structure-activity relationships, guiding the future design of more potent and selective anticancer agents. nih.gov For example, certain 7-chloro-4-(piperazin-1-yl)quinoline (B128142) derivatives have been synthesized and evaluated as inhibitors of VEGFR-II, a key target in cancer therapy. nih.gov

In the realm of infectious diseases, research continues to build on the legacy of chloroquine. Novel 7-chloroquinoline-based compounds are being tested against chloroquine-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. tandfonline.com Furthermore, the antifungal and antibacterial potential of new 7-chloroquinoline derivatives is also an active area of investigation. nih.gov

Below are data tables summarizing the findings from various research studies on derivatives related to the core structures discussed.

Table 1: Anticancer Activity of 7-Chloroquinoline Derivatives

Compound Cancer Cell Line Activity (IC₅₀ in µM) Source
Derivative 3 HCT-116 (Colon Carcinoma) 23.39 tandfonline.com
Derivative 9 HCT-116 (Colon Carcinoma) 21.41 tandfonline.com
Derivative 3 HeLa (Cervical Carcinoma) 50.03 tandfonline.com
Derivative 9 HeLa (Cervical Carcinoma) 21.41 tandfonline.com
Derivative 4q MCF-7 (Breast Cancer) 6.502 nih.gov
Derivative 4q PC3 (Prostate Cancer) 11.751 nih.gov
2-Chloro-4-(5-methoxy-1H-indol-3-yl)quinoline (9b) MGC-803 (Gastric Cancer) 0.58 sioc-journal.cn
2-Chloro-4-(5-methoxy-1H-indol-3-yl)quinoline (9b) HCT-116 (Colon Cancer) 0.68 sioc-journal.cn

Table 2: Antimalarial Activity of 7-Chloroquinoline Derivatives

Compound Plasmodium falciparum Strain Activity (IC₅₀ in µM) Source
Derivative 2 Not specified >100 tandfonline.com
Derivative 3 Not specified 39.82 tandfonline.com
Derivative 4 Not specified 79.71 tandfonline.com
Derivative 5 Not specified 49.21 tandfonline.com
Derivative 6 Not specified 33.19 tandfonline.com
Derivative 7 Not specified 41.53 tandfonline.com
Derivative 8 Not specified 25.68 tandfonline.com

These research efforts underscore the enduring importance of the 7-chloroquinoline and quinolinone scaffolds in the quest for new medicines. While 7-chloro-4aH-quinolin-2-one itself remains an under-explored entity, the foundational chemical motifs it contains continue to inspire and drive significant academic and industrial research.

Properties

Molecular Formula

C9H6ClNO

Molecular Weight

179.60 g/mol

IUPAC Name

7-chloro-4aH-quinolin-2-one

InChI

InChI=1S/C9H6ClNO/c10-7-3-1-6-2-4-9(12)11-8(6)5-7/h1-6H

InChI Key

GCRCDJUQVXICAV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=NC(=O)C=CC21)Cl

Origin of Product

United States

Synthetic Methodologies for 7 Chloro 4ah Quinolin 2 One and Its Structural Analogues

Strategies for the Construction of the 7-Chloroquinolinone Core

The foundational step in synthesizing many complex quinoline-based molecules is the construction of the core 7-chloroquinolinone structure. This is often achieved through multi-step sequences starting from readily available precursors.

Synthesis from Halogenated Quinoline (B57606) Precursors (e.g., 4,7-Dichloroquinoline)

A prevalent and practical starting material for the synthesis of 7-chloroquinolinone derivatives is 4,7-dichloroquinoline (B193633). mdpi.comfuture-science.comsemanticscholar.org This commercially available precursor offers two reactive sites for nucleophilic substitution, allowing for sequential and regioselective functionalization. The chlorine atom at the C4 position is particularly susceptible to displacement by various nucleophiles. semanticscholar.orgquimicaorganica.org

One common approach involves the initial conversion of 4,7-dichloroquinoline to 7-chloro-4-hydroxyquinoline (B73993). future-science.comchemicalbook.com This transformation can be achieved through hydrolysis, often under basic conditions. The resulting hydroxyl group can then be further manipulated or may directly lead to the desired quinolinone tautomer. Another method involves the reaction of 4,7-dichloroquinoline with a suitable oxygen nucleophile, such as a phenoxide, to introduce a substituent at the 4-position, which can then be followed by reactions to form the 2-oxo group.

A key intermediate, 4,7-dichloroquinoline itself, is typically synthesized by the chlorination of 7-chloro-4-hydroxyquinoline using reagents like phosphorus oxychloride. chemicalbook.com

Functionalization Reactions to Introduce the 2-Oxo Moiety

Introducing the 2-oxo functionality onto the quinoline ring is a critical step. While direct oxidation of a C-H bond at the 2-position can be challenging, several indirect methods are employed. One strategy involves the synthesis of 2-amino-7-chloroquinoline derivatives, which can then be converted to the corresponding quinolinone via diazotization followed by hydrolysis.

Another powerful technique is the use of N-oxidation. The quinoline nitrogen can be oxidized to an N-oxide, which activates the C2 position for subsequent functionalization. mdpi.commdpi.com For instance, the reaction of a 7-chloroquinoline (B30040) N-oxide with a suitable reagent can introduce a group that can be later converted to the oxo functionality.

Furthermore, cyclization reactions are instrumental in building the quinolinone core. For example, derivatives of anthranilic acid can be reacted with appropriate three-carbon units to construct the pyridinone ring of the quinolinone system in a single step, incorporating the 7-chloro substituent from the starting aniline.

Advanced Synthetic Approaches to 7-Chloroquinoline and Quinolinone Derivatives

To expand the diversity of accessible 7-chloroquinoline and quinolinone derivatives, a range of advanced synthetic methodologies are utilized, including nucleophilic aromatic substitution, N-oxidation strategies, and molecular hybridization.

Nucleophilic Aromatic Substitution (SNAr) on Halogenated Quinolines

Nucleophilic aromatic substitution (SNAr) is a cornerstone in the functionalization of halogenated quinolines. semanticscholar.orgquimicaorganica.org The electron-withdrawing effect of the quinoline nitrogen atom activates the chloro substituents, particularly at the C4 position, towards attack by nucleophiles. semanticscholar.orgquimicaorganica.org This high reactivity and regioselectivity make SNAr a highly valuable tool.

A wide array of nucleophiles, including amines, alcohols, and thiols, can be used to displace the chlorine atom at the C4 position of 4,7-dichloroquinoline, leading to a diverse range of 4-substituted-7-chloroquinolines. mdpi.comsemanticscholar.org For example, reaction with morpholine (B109124) introduces a morpholinyl group at the C4 position, a common structural motif in bioactive molecules. mdpi.com The reaction conditions for SNAr can be tailored based on the nucleophilicity of the incoming group and the reactivity of the quinoline substrate, often involving heating in a suitable solvent with or without a base. mdpi.com

PrecursorNucleophileProductReference
4,7-DichloroquinolineMorpholine4-Morpholino-7-chloroquinoline mdpi.com
4,7-DichloroquinolineVarious Amines4-Amino-7-chloroquinoline derivatives semanticscholar.org
4,7-DichloroquinolinePiperazine (B1678402)4-(Piperazin-1-yl)-7-chloroquinoline nih.gov

N-Oxidation Reactions and Subsequent Functionalization

N-oxidation of the quinoline ring is a powerful strategy to alter its reactivity and enable functionalization at positions that are otherwise difficult to access. mdpi.commdpi.com The introduction of an N-oxide group significantly activates the C2 and C4 positions towards nucleophilic attack. mdpi.com

A common procedure involves the oxidation of 4,7-dichloroquinoline with an oxidizing agent like m-chloroperbenzoic acid (m-CPBA) to yield 4,7-dichloroquinoline 1-oxide. mdpi.com This N-oxide can then undergo reactions at the C2 position. For example, treatment with benzonitrile (B105546) and sulfuric acid can lead to the formation of an N-(4,7-dichloroquinolin-2-yl)benzamide. mdpi.com This transformation highlights the ability of the N-oxide to facilitate C-H functionalization at the C2 position. Subsequently, the C4-chloro group can be displaced via an SNAr reaction. mdpi.com

Starting MaterialReagent(s)Intermediate/ProductReference
4,7-Dichloroquinolinem-CPBA4,7-Dichloroquinoline 1-oxide mdpi.com
4,7-Dichloroquinoline 1-oxideBenzonitrile, H₂SO₄N-(4,7-dichloroquinolin-2-yl)benzamide mdpi.com

Molecular Hybridization Strategies

Molecular hybridization is a rational drug design approach that involves combining two or more pharmacophores into a single molecule to create new chemical entities with potentially enhanced or synergistic biological activities. researchgate.netresearchgate.net The 7-chloroquinoline scaffold is a popular component in such hybridization strategies due to its established therapeutic relevance. researchgate.netfrontiersin.org

This approach has been used to synthesize a wide variety of hybrid molecules. For instance, 7-chloroquinoline has been hybridized with other heterocyclic systems like triazoles, indoles, and pyrimidines. future-science.comfrontiersin.orgsioc-journal.cn The synthesis of these hybrids often involves multi-step reaction sequences. A common strategy is to first introduce a linker or a reactive functional group onto the 7-chloroquinoline core, which can then be used to couple with another bioactive molecule. For example, a propargyl group can be introduced at the 4-position of 7-chloroquinoline, which can then participate in a "click" reaction (e.g., a copper-catalyzed azide-alkyne cycloaddition) to form a triazole-linked hybrid. future-science.com

Quinoline PrecursorHybridization PartnerLinkageResulting HybridReference
4,7-DichloroquinolineSulfonamidesAmineSulfonamide-tethered quinolines future-science.com
4-Azido-7-chloroquinolineSulfonamide-based alkynesTriazoleSulfonamide-quinoline- mdpi.comfuture-science.comCurrent time information in Bangalore, IN.-triazole hybrids future-science.com
2-Chloro-4-hydroxyquinolineIndole derivativesC-C bondQuinoline-indole derivatives sioc-journal.cn
7-chloro-4-(prop-2-yn-1-yloxy)quinolineAzidesTriazoleQuinoline-triazole hybrids researchgate.net

Stereoselective Synthesis of Chirally Defined 7-Chloroquinoline Analogs

The development of stereoselective synthetic methods for producing chirally defined 7-chloroquinoline analogs is a significant area of research, driven by the prevalence of quinoline scaffolds in medicinal chemistry. durham.ac.uk The precise three-dimensional arrangement of substituents on the quinoline core can dramatically influence biological activity.

One notable approach involves a two-step synthesis to create optically active derivatives. This method begins with the magnesiation of 7-chloroquinolines to form mixed lithium-magnesium intermediates. These reactive species can then be treated with various electrophiles. durham.ac.uk For instance, the reaction of an organomagnesium intermediate with trans-cinnamaldehyde yields an allyl alcohol. Subsequent oxidation of this alcohol using Dess-Martin periodinane (DMP) produces a chiral chalcone. durham.ac.uk This multi-step process allows for the introduction of a chiral center, leading to the formation of enantiomerically enriched products.

Another strategy focuses on the synthesis of quinoline-isoniazid hybrids. rsc.org This involves treating 4-azido-7-chloroquinoline with specific alkynes in the presence of copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) and sodium ascorbate. This "click chemistry" approach results in the formation of triazolyl quinolines, which can be further modified to create Schiff bases, a class of compounds known for their diverse biological activities. rsc.org The reaction conditions are typically mild, occurring at room temperature. rsc.org

The following table summarizes a synthetic approach to chiral 7-chloroquinoline analogs:

StepReactantsReagentsProductRef
17-chloroquinoline organomagnesium intermediate, trans-cinnamaldehyde-Chiral allyl alcohol durham.ac.uk
2Chiral allyl alcoholDess-Martin periodinane (DMP)Chiral chalcone durham.ac.uk

These methodologies highlight the importance of controlled, stereoselective reactions in generating specific, optically active 7-chloroquinoline analogs for further study and application.

Photoannulation Reactions for Fused Ring Systems

Photoannulation reactions offer a powerful and atom-economical strategy for constructing complex, fused-ring systems from relatively simple quinoline precursors. These photochemical methods can create polycyclic architectures that are otherwise difficult to access through traditional thermal reactions. nih.gov

One prominent example is the photochemical dearomative para-cycloaddition of quinolines with alkenes. nih.gov This reaction is typically enabled by a photosensitizer, such as 2-iPr-thioxanthone (ITX), and a Lewis acid like BF₃·OEt₂ which activates the quinoline substrate. The reaction proceeds through a triplet-triplet energy transfer to the Lewis acid-activated quinoline, followed by a stepwise radical cycloaddition. nih.gov This process is highly regio- and diastereoselective, with the outcome influenced by the choice of solvent and substituent patterns on the reactants. This method allows for the conversion of planar quinolines into complex three-dimensional structures. nih.gov

A summary of the conditions for photochemical cycloaddition of quinoline is presented below:

ReactantsPhotosensitizerLewis AcidProduct TypeRef
Quinoline, Alkene2-iPr-thioxanthone (ITX)BF₃·OEt₂para-Cycloadduct nih.gov

Heteroatom-directed photoannulation is another effective technique used in the synthesis of fused systems like indoloquinoline alkaloids. researchgate.net In this approach, anilinoquinolines, formed from the reaction of haloquinolines with anilines, undergo photocyclization to yield the desired fused indoloquinoline structure. researchgate.net This intramolecular cyclization is a key step in the synthesis of various natural products and their derivatives. The strategy has been successfully applied to produce alkaloids such as cryptolepine (B1217406) and its isomers by carefully selecting the starting substituted haloquinolines and anilines. researchgate.net

These photoannulation reactions demonstrate versatile and efficient pathways to expand the structural diversity of the quinoline family, leading to the creation of novel, complex heterocyclic systems.

Reaction Chemistry and Derivatization of 7 Chloro 4ah Quinolin 2 One Analogues

Nucleophilic Transformations at the Quinoline (B57606) Ring System

The electron-withdrawing nature of the quinoline nitrogen and the chloro-substituent activates the ring system for nucleophilic aromatic substitution (SNAr) reactions. This reactivity is commonly exploited to introduce diverse functional groups at the chlorinated positions, primarily at C4 and C7.

The introduction of amino groups onto the quinoline core is a fundamental strategy for generating diverse analogues. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are frequently employed for this purpose due to their efficiency and broad substrate scope. mdpi.com These reactions allow for the selective formation of C-N bonds, even with sterically hindered amines.

For instance, the amination of 4,7-dichloroquinoline (B193633) can be controlled to achieve either mono- or di-substitution by tuning the reaction conditions and the stoichiometry of the amine. mdpi.com The chlorine at the C4 position is generally more reactive towards nucleophilic substitution than the one at C7. Catalytic systems typically involve a palladium source like Pd(dba)₂ and a phosphine (B1218219) ligand such as BINAP or DavePhos, with a base like sodium tert-butoxide. mdpi.com

Beyond catalytic methods, direct nucleophilic substitution with amines or amino alcohols can be effective, often under thermal conditions or with base promotion. scholaris.camdpi.compreprints.org For example, reacting a 4-chloroquinoline (B167314) derivative with morpholine (B109124) in the presence of potassium carbonate and refluxing DMF yields the corresponding 4-morpholinoquinoline. mdpi.compreprints.org This highlights the utility of SNAr reactions for creating a variety of substituted aminoquinolines.

Table 1: Examples of Amination Reactions on Chloroquinoline Scaffolds

Starting Material Amine Reagent Catalyst/Conditions Product Type Reference
4,7-Dichloroquinoline Adamantane-containing amines Pd(dba)₂, BINAP or DavePhos, t-BuONa, Dioxane Mono- or Diamino-substituted quinolines mdpi.com
4,7-Dichloroquinoline Amino alcohols N/A (thermal coupling) 4-Amino-7-hydroxyalkyl-quinolines scholaris.ca
N-(7-chloro-4-oxo-1,4-dihydroquinolin-2-yl)benzamide Morpholine K₂CO₃, DMF, 120 °C N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide mdpi.compreprints.org

S-functionalization of the quinoline ring introduces sulfur-containing moieties, leading to thioalkylquinoline derivatives with distinct chemical properties. A common route involves the reaction of a chloroquinoline, such as 4,7-dichloroquinoline, with a thiol-containing reagent. This substitution reaction yields a thioether linkage at the C4 position. researchgate.net

Further derivatization of the resulting sulfanyl (B85325) compounds can be achieved through oxidation. The use of an oxidizing agent like meta-chloroperbenzoic acid (m-CPBA) allows for the controlled conversion of the sulfide (B99878) to a sulfinyl (sulfoxide) or a sulfonyl group. The degree of oxidation can be managed by adjusting the reaction time and the equivalents of m-CPBA used. mdpi.com This stepwise oxidation provides access to a series of 4-thioalkylquinoline derivatives with varying oxidation states at the sulfur atom. mdpi.comnih.gov

An alternative approach to thiation involves converting a quinolin-2(1H)-one to its corresponding thione analogue. This can be accomplished by reacting the quinolinone with phosphorus pentasulfide (P₄S₁₀) or by reacting a dichloroquinoline with thiourea. mdpi.com The resulting quinolinethione can then undergo further nucleophilic substitution reactions.

Table 2: Synthesis of 7-Chloro-(4-thioalkylquinoline) Derivatives

Precursor Reagent(s) Reaction Type Product Class Reference
4,7-Dichloroquinoline 2-Mercapto-4-methyl-5-thiazoleacetic acid Nucleophilic Substitution Thioether derivative researchgate.net
7-Chloro-4-sulfanylquinoline derivative m-CPBA (1.2 mmol) Oxidation Sulfinyl derivative mdpi.com
7-Chloro-4-sulfanylquinoline derivative m-CPBA (2.5 mmol) Oxidation Sulfonyl derivative mdpi.com

The introduction of an azide (B81097) group onto the quinoline scaffold provides a chemical handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.govresearchgate.netjapsonline.com The azide moiety is typically installed via nucleophilic substitution of a chloro-substituent using sodium azide (NaN₃). For example, 4-azido-7-chloroquinoline can be synthesized from 4,7-dichloroquinoline by reacting it with NaN₃ in DMF. mdpi.com

Once the azidoquinoline is formed, it can be readily coupled with a terminal alkyne in the presence of a copper(I) catalyst to form a stable 1,4-disubstituted 1,2,3-triazole ring. nih.govnih.gov This reaction is highly efficient, regioselective, and tolerant of a wide range of functional groups, making it a powerful tool for creating complex molecules. researchgate.netscielo.br The catalyst is often generated in situ from copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate. researchgate.netmdpi.com This methodology has been used to link the quinoline core to various molecular fragments, including other pharmacophores, to produce novel hybrid compounds. researchgate.netscielo.br

Table 3: Azidation and Click Chemistry of Quinoline Analogues

Starting Material Key Reagents Intermediate/Final Product Reaction Type Reference
4,7-Dichloroquinoline NaN₃, DMF 4-Azido-7-chloro-quinoline Nucleophilic Substitution (Azidation) mdpi.com
4-Azido-7-chloro-quinoline Terminal Alkyne, CuSO₄, Sodium Ascorbate 1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazole derivative CuAAC (Click Chemistry) mdpi.comscielo.br
3-Chloroquinoline-2,4(1H,3H)-diones NaN₃ 3-Azidoquinoline-2,4(1H,3H)-diones Azidation nih.gov

Hydrazone derivatives of quinolines are synthesized from a hydrazinylquinoline precursor, which can be prepared by reacting a chloroquinoline with hydrazine (B178648) hydrate. researchgate.net The terminal nitrogen of the resulting hydrazine group is a strong nucleophile that readily reacts with the carbonyl carbon of aldehydes and ketones. nih.gov This condensation reaction, typically carried out in a solvent like ethanol (B145695) at room temperature, results in the formation of a C=N double bond, yielding a quinolinylhydrazone. nih.govnih.gov

This synthetic route is highly versatile, allowing for the derivatization of the quinoline core with a vast array of aldehyde- or ketone-containing fragments. researchgate.netnih.gov The reaction is generally high-yielding and proceeds under mild conditions. The resulting hydrazones are often planar structures that can be further modified if desired. nih.gov Studies have reported the synthesis of extensive libraries of 7-chloro-4-quinolinylhydrazones by reacting 7-chloro-4-hydrazinylquinoline with various substituted benzaldehydes. nih.gov In some cases, the hydrazinylquinoline itself can undergo autoxidation under specific conditions to form dimerized pyridazino-diquinoline structures. mdpi.com

Table 4: Synthesis of Quinolinylhydrazone Derivatives

Precursor Reagent Conditions Product Reference
4,7-Dichloroquinoline Hydrazine hydrate N/A 7-Chloro-4-hydrazinylquinoline researchgate.net
7-Chloro-4-hydrazinylquinoline 2-Methoxybenzaldehyde Ethanol, Room Temperature 7-Chloro-4-[(E)-2-(2-methoxybenzylidene)hydrazin-1-yl]quinoline nih.gov
6-Chloro-2-methyl-quinolin-4-yl-hydrazine Substituted Aldehydes/Acetophenones N/A Quinolyl hydrazones sci-hub.se

Modifications and Linkage Chemistry for Hybrid Structures

The derivatization of the 7-chloroquinoline (B30040) scaffold extends beyond simple functional group introduction to the construction of complex hybrid molecules and conjugates. nih.gov This involves linking the quinoline core to other distinct chemical entities, such as other drugs, natural products, or polymeric carriers, through various chemical bonds. nih.govmdpi.com

Metal-catalyzed cross-coupling reactions are instrumental in this field. The Suzuki coupling, for example, allows for the formation of carbon-carbon bonds between the quinoline ring and aryl boronic acids, leading to biaryl structures. nih.govnih.gov Similarly, Ullmann coupling can be used to generate diaryl ether linkages. nih.gov These reactions enable the fusion of the quinoline scaffold with other aromatic systems, significantly expanding its structural diversity.

Another powerful strategy involves the synthesis of fused heterocyclic systems. For example, quinoline-steroid hybrids have been created by reacting ketosteroids with 2-aminoaryl carbonyl compounds. acs.orgacs.org These reactions can lead to either "linear" or "angular" fused products depending on the specific steroid and reaction conditions. acs.org This "framework combination" approach aims to create synergistic effects by merging the structural features of two different biologically relevant scaffolds into a single molecule. acs.org The linkage chemistry can result in conjugates with easily hydrolyzable bonds, such as esters, or more chemically inert bonds, depending on the desired application. nih.gov

Table 5: Strategies for Quinoline-Based Hybrid Structures

Quinoline Precursor Coupling Partner Reaction Type Hybrid Structure Reference
7-Chloroquinoline derivative Aryl boronic acid Suzuki Coupling Biaryl-containing quinoline nih.govnih.gov
7-Chloroquinoline derivative Phenol Ullmann Coupling Diaryl ether-containing quinoline nih.gov
2-Aminoaryl carbonyls Δ⁴-3-Ketosteroids Sequential Amination/Annulation/Aromatization Fused quinoline-steroid hybrid acs.orgacs.org

Structure Activity Relationship Sar Studies of 7 Chloro 4ah Quinolin 2 One Derivatives

Correlating Specific Structural Features with Pharmacological Activity Profiles

The pharmacological activity of quinolin-2-one derivatives is intrinsically linked to their structural architecture. The quinolin-2-one (or carbostyril) skeleton serves as a privileged scaffold in drug discovery, and modifications at various positions can dramatically alter its biological profile. nih.gov For derivatives of 7-chloro-quinolin-2-one, research has primarily focused on their potential as anticancer agents.

Key structural components that dictate the pharmacological activity include the quinolin-2-one core, the mandatory chloro group at the C-7 position, and various substituents at the C-3 and C-4 positions. Studies on N-substituted-7-chloro-4-hydroxy-2-quinolone-3-carboxamides have demonstrated that this class of compounds shows promise as anticancer agents, with their efficacy being highly dependent on the nature of the N-substituent on the carboxamide group. researchgate.net Similarly, investigations into 4-benzyloxyquinolin-2(1H)-one derivatives have shown that substituents on the quinoline (B57606) ring, including at the C-7 position, and on the pendant benzyloxy moiety are critical for potent antiproliferative activity. nih.gov The interplay between these different parts of the molecule—the heterocyclic core, the halogen substituent, and the variable side chains—creates a complex SAR landscape that guides the optimization of these compounds as potential therapeutics.

Positional and Substituent Effects on Biological Efficacy

Influence of Side Chain Variations at the C-4 Position (e.g., Piperazinyl, Aminoalkyl)

The C-4 position of the quinolin-2-one ring is a critical site for modification, significantly impacting biological efficacy. In a series of 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one derivatives evaluated for anticancer properties, the nature of the substituent at C-4 was paramount. The introduction of a benzyloxy group at this position served as a key structural element. The activity of these compounds was further modulated by substituents on this pendant benzyl ring. nih.gov

Role of the 7-Chloro Substituent and Other Halogen Modifications

In studies of N-substituted-7-chloro-4-hydroxy-2-quinolone-3-carboxamides, the 7-chloro group was a constant feature in a series of potent anticancer agents. researchgate.net Similarly, in the investigation of 4-benzyloxyquinolin-2(1H)-ones, several of the most active compounds against cancer cell lines featured a substituent at the C-7 position. nih.gov While direct comparisons with other halogen modifications at the C-7 position within a single quinolin-2-one series are limited, research on other quinoline derivatives indicates that substitutions with other halogens like fluorine can improve metabolic stability. nih.gov The presence of the chloro group at C-7 is thus a key determinant of the biological activity, likely through a combination of electronic and steric effects that enhance interactions with molecular targets. nih.gov

Impact of Functional Groups on Pendant Moieties (e.g., Aromatic Rings, Alkyl Spacers, Benzoate Moiety)

The functional groups attached to side chains or "pendant moieties" are critical for fine-tuning the pharmacological activity of the 7-chloro-quinolin-2-one core.

Aromatic Rings: In a series of 4-benzyloxyquinolin-2(1H)-one derivatives, substitutions on the pendant benzyl ring had a profound effect on anticancer activity. For example, introducing a methyl group at the para-position of the benzyl ring led to a highly potent compound. The electronic nature and position of substituents on this aromatic ring can influence binding affinity, potentially through van der Waals or π-π stacking interactions with the target protein. nih.gov

Carboxamide Moiety: For 7-chloro-4-hydroxy-2-quinolone-3-carboxamides, the nature of the aromatic or alkyl group attached to the carboxamide nitrogen at C-3 was a key area of SAR exploration. The study revealed that different substituted anilines or benzylamines led to varying degrees of anticancer activity, indicating that this pendant group is crucial for target engagement. researchgate.net

The data below illustrates the effect of varying the substituent on the pendant N-phenyl ring of 7-chloro-4-hydroxy-N-phenyl-2-oxo-1,2-dihydroquinoline-3-carboxamide on its antiproliferative activity against the MCF-7 cancer cell line.

Compound IDN-Phenyl SubstituentIC₅₀ (µM) against MCF-7
8a 4-OCH₃1.83
8b 4-CH₃1.95
8c 4-F2.01
8d 4-Cl2.15
8e 4-Br2.33
8f 4-I2.50
8g 4-NO₂2.81
8h 2-OCH₃3.11
8i 2-Cl3.55
8j 2,4-di-Cl3.98
8k 3,4-di-Cl4.12
8l Phenyl (unsubstituted)2.67
Doxorubicin (B1662922) (Reference Drug)1.52

Data synthesized from a study on N-substituted-7-chloro-4-hydroxy-2-quinolone-3-carboxamides. researchgate.net

This data demonstrates that electron-donating groups (like 4-OCH₃ and 4-CH₃) at the para-position of the N-phenyl ring generally confer greater potency than electron-withdrawing groups (like 4-NO₂) or substitutions at other positions.

Stereochemical Considerations in Chiral Analogues on Activity

Stereochemistry is a critical factor in drug design, as different enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles. nih.gov Biological systems, such as enzymes and receptors, are inherently chiral and often interact selectively with one enantiomer. nih.gov

While specific studies focusing on chiral analogues of 7-chloro-4aH-quinolin-2-one are not extensively documented in the reviewed literature, the principles of stereoselectivity are universally applicable. For many classes of quinoline and quinolone drugs, chirality plays a decisive role. For example, in the development of certain quinolone antibacterial agents, the stereochemistry of substituents, such as at the C-7 position, is crucial for activity. acs.org The introduction of a chiral center into a 7-chloro-quinolin-2-one derivative, for instance, by adding a chiral side chain at the C-3 or C-4 position, would necessitate the separation and individual evaluation of each stereoisomer. It is highly probable that one enantiomer would display significantly greater potency or a different activity profile compared to the other. Therefore, for future development in this chemical class, establishing the absolute stereochemistry and assessing the biological activity of individual enantiomers is an essential step. nih.gov

Pharmacological Research: Preclinical and Mechanistic Investigations of 7 Chloro 4ah Quinolin 2 One Analogues

Research on Antimalarial Potentials and Mechanisms to Overcome Drug Resistance

The emergence and spread of drug-resistant strains of Plasmodium falciparum, the parasite responsible for the most lethal form of malaria, have compromised the efficacy of traditional therapies like chloroquine (B1663885). This has driven research into new 7-chloroquinoline (B30040) analogues designed to circumvent these resistance mechanisms.

Efficacy against Drug-Susceptible and Drug-Resistant Plasmodium falciparum Strains

Numerous studies have demonstrated that novel 7-chloroquinoline analogues can exhibit potent activity against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum.

Hybrid molecules that combine the 7-chloroquinoline core with other chemical moieties have shown particular promise. For instance, 7-chloro-4-aminoquinoline-triazine hybrids were found to be significantly more active than chloroquine against the CQR W2 strain of P. falciparum. nih.gov Similarly, quinoline-sulfonamide hybrids displayed high activity against the CQR W2 clone, with ten compounds showing lower 50% inhibitory concentration (IC50) values than chloroquine and sulfadoxine. nih.gov Another study on quinoline (B57606)–furanone hybrids identified compounds with IC50 values similar or comparable to chloroquine against a resistant strain. malariaworld.org

Specific modifications to the side chain of the 4-aminoquinoline (B48711) structure have also proven effective. An analogue containing an acetylenic bond, known as DAQ, was shown to overcome chloroquine resistance in multiple CQR strains (K1, Dd2) and in P. falciparum isolates from patients. escholarship.org Furthermore, a class of molecules termed 'reversed chloroquines' (RCQs) proved effective at low nanomolar concentrations against both CQS and CQR strains.

Research has consistently identified analogues with superior performance against resistant strains. Several 4-amino- and 4-alkoxy-7-chloroquinolines were more potent against the Dd2 CQR strain than chloroquine itself. In one study, certain 7-chloro-4-aminoquinoline-triazine hybrids (compounds 6, 8, 14, 16, and 29) were also found to be significantly more active against the CQR W2 clone. nih.gov

Molecular Mechanisms of Antimalarial Action (e.g., Heme Interaction, Hemozoin Formation Inhibition)

The primary mechanism of action for quinoline-based antimalarials involves the disruption of the parasite's heme detoxification process. nih.govuct.ac.za During its life cycle within human red blood cells, the Plasmodium parasite digests hemoglobin, releasing large quantities of toxic heme. nih.gov To protect itself, the parasite polymerizes this heme into an inert, crystalline substance called hemozoin (also known as malaria pigment). nih.govnih.gov

7-chloroquinoline analogues exert their effect by interfering with this critical detoxification pathway. uct.ac.za These drugs are weak bases that accumulate to high concentrations within the parasite's acidic digestive vacuole, the site of hemozoin formation. nih.gov There, they bind to heme (ferriprotoporphyrin IX), preventing its incorporation into the growing hemozoin crystal. uct.ac.zanih.gov This inhibition of hemozoin formation leads to a buildup of free, toxic heme within the parasite. nih.govnih.gov

The accumulation of free heme is lethal to the parasite through several proposed mechanisms:

Oxidative Stress : Free heme can catalyze the production of reactive oxygen species (ROS), which cause widespread damage to parasite proteins, lipids, and DNA. nih.govresearchgate.net

Membrane Disruption : The toxic heme can insert into and disrupt cellular membranes, compromising their integrity.

Enzyme Inhibition : The increased levels of free heme and the resulting oxidative environment can inhibit the activity of essential parasite enzymes, such as cysteine proteases involved in hemoglobin digestion. nih.govresearchgate.net

Essentially, these compounds kill the parasite with its own toxic metabolic byproduct. nih.gov The ability of a quinoline analogue to inhibit hemozoin formation is directly correlated with its antimalarial activity. uct.ac.za

Anticancer Activity and Cellular Mechanisms of Action

Beyond their antimalarial properties, 7-chloroquinoline derivatives have garnered significant interest as potential anticancer agents. Research has revealed their ability to induce cell death in a variety of human cancer cell lines through multiple mechanisms of action.

In Vitro Cytotoxicity against Human Cancer Cell Lines (e.g., Breast, Prostate, Colorectal, Leukemia)

A broad range of 7-chloroquinoline analogues have demonstrated significant cytotoxic effects against various human cancer cell lines in laboratory settings.

Breast Cancer : A series of 7-chloro-4-anilino-quinoline amide derivatives were evaluated against the MCF-7 human breast cancer cell line, with compound 5g showing potent activity with an IC50 value of 4.63 µg/mL. asianpubs.org Plastoquinone (B1678516) analogues also showed notable activity against MCF-7 cells, with one compound (AQ-12) having an IC50 of 6.06 ± 3.09 μM. nih.gov Another study found that 7-chloroquinoline-1,2,3-triazoyl carboxamides decreased the viability of both MCF-7 and triple-negative MDA-MB-231 breast cancer cells in a dose-dependent manner. nih.gov

Prostate Cancer : Some plastoquinone analogues exhibited remarkable anticancer activity against the PC-3 prostate cancer cell line, with total growth inhibition (TGI) values of 12.80 µM. nih.gov

Colorectal Cancer : A plastoquinone analogue, AQ-12, exerted notable cytotoxicity toward HCT-116 colorectal cancer cells with an IC50 of 5.11 ± 2.14 μM. nih.gov Additionally, certain 7-chloro-(4-thioalkylquinoline) derivatives showed good selectivity for HCT116 cells. mdpi.com

Leukemia : The CCRF-CEM leukemia cell line was found to be particularly sensitive to a series of 7-chloro-(4-thioalkylquinoline) derivatives, with some compounds showing IC50 values in the sub-micromolar range (0.55–2.74 µM). mdpi.com

The cytotoxic potency of these compounds often varies depending on the specific chemical modifications and the cancer cell line being tested, highlighting the importance of structure-activity relationship studies in developing targeted cancer therapies.

Target Identification: Vascular Endothelial Growth Factor Receptor-II (VEGFR-II) Inhibition

A key mechanism contributing to the anticancer activity of some 7-chloroquinoline analogues is the inhibition of angiogenesis, the process by which new blood vessels are formed. This process is critical for tumor growth and metastasis. A primary regulator of angiogenesis is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). nih.govmdpi.com Inhibition of this receptor's signaling pathway is a validated strategy in cancer therapy. nih.govekb.eg

Research has identified specific 7-chloroquinoline derivatives that act as potent VEGFR-2 inhibitors. For example, a study on a series of 1-4-(7-chloroquinolin-4-yl)piperazin-1-yl)-2-(N-substituted-amino)-ethanone derivatives found that one compound, designated 4q, exhibited an IC50 value of 1.38 μM against VEGFR-2. This inhibitory activity was comparable to that of sorafenib, a known VEGFR-2 inhibitor used in cancer treatment. Molecular docking studies further supported this finding, showing that the compound could bind effectively to the ATP-binding site within the catalytic domain of VEGFR-2.

Cellular Effects: Apoptosis Induction and DNA/RNA Damage

At the cellular level, 7-chloroquinoline analogues have been shown to exert their anticancer effects by inducing programmed cell death, known as apoptosis, and by causing damage to the cancer cells' genetic material.

Studies on 7-chloro-(4-thioalkylquinoline) derivatives revealed that at concentrations five times their IC50 value, these compounds could induce apoptosis in CCRF-CEM leukemia cells. mdpi.comul.ie This was accompanied by an inhibition of both DNA and RNA synthesis. mdpi.comul.ie Further investigation showed that these compounds caused an accumulation of cells in the G0/G1 or G2/M phases of the cell cycle, which often precedes apoptosis. mdpi.com

Similarly, 7-chloroquinoline-1,2,3-triazoyl carboxamides were found to induce significant apoptosis in triple-negative breast cancer cells and human bladder cancer cells. nih.govnih.gov The apoptotic process is a tightly regulated pathway, and these compounds appear to trigger it effectively in cancer cells, leading to their elimination.

Furthermore, chloroquine itself has been shown to cause DNA double-strand breaks, the most lethal form of DNA damage, by increasing reactive oxygen species. nih.gov When combined with drugs that inhibit DNA repair mechanisms, this effect is synergistic, leading to enhanced cancer cell death. nih.govnih.gov This suggests that inducing DNA damage is another important facet of the anticancer activity of the 7-chloroquinoline scaffold.

Antiparasitic Research (Beyond Malaria)

Analogues of the 7-chloroquinoline scaffold have been a significant focus of antiparasitic research, extending beyond their well-known antimalarial properties. Investigations have particularly targeted protozoan parasites responsible for leishmaniasis and amoebiasis, revealing promising avenues for the development of new therapeutic agents.

Derivatives of 7-chloro-4-quinolinylhydrazone have demonstrated notable activity against Leishmania amazonensis, the causative agent of cutaneous leishmaniasis. In one study, a series of ten such derivatives were evaluated, with several compounds showing activity against both the promastigote (the motile form in the insect vector) and the intracellular amastigote (the form that multiplies within host macrophages) stages of the parasite. nih.gov Specifically, compounds 2a and 2j were active against promastigotes, while compounds 2a and 2c were effective against the clinically relevant intracellular amastigotes. nih.gov The majority of these compounds did not exhibit significant toxicity toward murine macrophages, indicating a degree of selectivity for the parasite over host cells. nih.gov

Another derivative, 7-chloro-4-(3-hydroxy-benzilidenehydrazo)quinoline, known as Hydraqui, also showed significant in vitro activity against the amastigote form of L. amazonensis. researchgate.netmdpi.com Further studies on a broader set of 15 to 20 quinolinylhydrazone analogues confirmed that this chemical class possesses potent antileishmanial properties, with some compounds showing activity at low micromolar to nanogram-per-milliliter concentrations. nih.gov

Table 1: In Vitro Antileishmanial Activity of 7-chloro-4-quinolinylhydrazone Analogues against Leishmania amazonensis

Compound Parasite Stage IC₅₀ (μM)
2a Promastigote 52.5 nih.gov
Amastigote 8.1 nih.gov
2j Promastigote 21.1 nih.gov
2c Amastigote 15.6 nih.gov

| Hydraqui | Amastigote | ≤ 10 researchgate.net |

Investigations into the mechanism of action of these 7-chloroquinoline analogues suggest that their leishmanicidal effect is mediated through the induction of oxidative stress and mitochondrial disruption within the parasite. nih.gov

Studies on the active compound 2a revealed that it prompted an oxidative imbalance in L. amazonensis promastigotes. nih.gov This was characterized by a significant increase in the formation of reactive oxygen species (ROS), which are chemically reactive molecules containing oxygen that can damage cellular components like DNA, proteins, and lipids. nih.gov Concurrently, the compound caused a reduction in the parasite's mitochondrial membrane potential. nih.gov The mitochondrion is a crucial organelle for energy production, and a loss of its membrane potential is a key indicator of dysfunction, often leading to programmed cell death or apoptosis. These findings strongly suggest that the antileishmanial effects of this class of compounds are mediated by mitochondrial dysfunction. nih.gov It was also noted that the compound did not cause any alteration in the plasma membrane integrity of the parasites, indicating a specific internal mechanism of action rather than simple membrane disruption. nih.gov

Research has also explored the potential of quinoline-based structures as antiamoebic agents. While studies specifically on 7-chloro-4aH-quinolin-2-one analogues are limited, research into related derivatives bearing the quinoline core has shown promising results against Entamoeba histolytica, the parasite responsible for amoebiasis.

A study focused on newly synthesized pyrazoline derivatives incorporating a quinoline tail investigated their in vitro activity against the HM1:IMSS strain of E. histolytica. nih.gov Several of these compounds exhibited highly potent antiamoebic activity, with half-maximal inhibitory concentration (IC₅₀) values significantly lower than that of the standard drug, metronidazole. nih.gov For example, compounds 3d and 3h displayed IC₅₀ values of 0.05 µM and 0.06 µM, respectively, compared to 1.84 µM for metronidazole. nih.gov Toxicological assessments on human breast cancer (MCF-7) cell lines indicated that these potent compounds were non-toxic at effective concentrations. nih.gov

Table 2: In Vitro Antiamoebic Activity of Pyrazoline-Quinoline Derivatives against Entamoeba histolytica

Compound IC₅₀ (μM)
3d 0.05 nih.gov
3g 0.31 nih.gov
3h 0.06 nih.gov
3j 0.29 nih.gov

| Metronidazole (Standard) | 1.84 nih.gov |

Exploration of Other Therapeutic Modalities

The pharmacological potential of the quinolinone scaffold is not limited to antiparasitic applications. Preclinical investigations have explored its utility in other therapeutic areas, including enzyme inhibition and modulation of the central nervous system.

The quinolone and quinazolinone scaffolds have been identified as potential modulators of sirtuins. mdpi.com Sirtuins are a class of NAD⁺-dependent deacetylase enzymes that play critical roles in cellular processes like aging, stress response, and metabolism, making them attractive targets for a variety of diseases. A patent has described novel sirtuin-modulating compounds based on quinazolinone and quinolone analogues. mdpi.com These compounds are proposed for use in treating or preventing a wide range of disorders, including those related to aging, neurodegenerative diseases, diabetes, cancer, and cardiovascular disease. mdpi.com The development of isoform-selective sirtuin inhibitors is an active area of research, as inhibition of specific sirtuins (e.g., SIRT1, SIRT2) may be responsible for desired therapeutic effects, such as antilymphoma activity. nih.gov

Analogues based on the quinoline and quinolinone core have been investigated for their activity within the central nervous system (CNS), showing potential to modulate key neurotransmitter systems.

Serotonin (B10506) System Modulation: The quinoline scaffold has been linked to the modulation of the serotonin system. Early studies showed that antimalarial quinoline compounds, such as quinine (B1679958) and quinidine, could inhibit the uptake of serotonin by platelets and brain synaptosomes. nih.gov This mechanism is the basis for the action of selective serotonin reuptake inhibitors (SSRIs) used in treating depression. More recent research has explored libraries of 4-phenyl quinoline derivatives as potential ligands for serotonin receptors. nih.gov In silico docking studies suggested these compounds could bind to the 5-HT1B and 5-HT2B serotonin receptors, a finding that was subsequently validated in vitro. nih.gov

Dopamine-3 Ligands: The dopamine (B1211576) D3 receptor is a key target in the treatment of neurological and psychiatric disorders, including schizophrenia and substance abuse. nih.govnih.gov Research into new D3-selective ligands has included the synthesis of quinoline-containing analogues. In one study, a 4-quinolinyl-containing compound was synthesized and evaluated for its affinity at dopamine receptors. nih.gov While its affinity was lower than other tested analogues, it maintained selectivity for the D3 receptor over D1 and D2 receptors, demonstrating that the quinoline scaffold can be incorporated into the design of selective dopamine receptor ligands. nih.gov Furthermore, broader research has shown that 3,4-dihydro-2(1H)-quinolinone derivatives possess promising antidepressant activities, highlighting the general potential of this chemical class as CNS-active agents. mdpi.com

Anti-inflammatory and Antinociceptive Research

Preclinical investigations have highlighted the potential of 7-chloroquinoline analogues as anti-inflammatory and antinociceptive agents. Studies in animal models have demonstrated that these compounds can mitigate inflammatory responses and reduce pain perception through various mechanisms.

One area of research has focused on 7-chloro-4-(phenylselanyl) quinoline (4-PSQ) and its derivatives. nih.gov These compounds have shown notable antinociceptive effects in models of chemical and thermal pain in mice. nih.gov Furthermore, they have demonstrated anti-inflammatory properties in acute inflammation models. nih.gov The structural modifications of the 4-PSQ scaffold have been shown to alter the efficacy of these compounds as both antinociceptive and anti-inflammatory agents. nih.gov

Another investigated derivative, 1-(4-(7-chloroquinoline-4-yl)piperazin-1-yl)-2-(4-phenylpiperazin-1-yl)ethanone (compound 5), has also been identified as having significant anti-inflammatory and analgesic properties. tbzmed.ac.ir In a carrageenan-induced paw edema assay in mice, this compound demonstrated a notable reduction in swelling over time. tbzmed.ac.ir Specifically, it showed a 34% inhibition of edema at 1 hour, 50% at 2 hours, and 64% at 3 hours post-carrageenan administration. tbzmed.ac.ir This effect is believed to be mediated, at least in part, by the suppression of inflammatory mediators. tbzmed.ac.ir The analgesic effects of compound 5 were observed in both peripheral and central pain models in mice, where its activity was comparable to diclofenac (B195802) sodium in a writhing test. tbzmed.ac.ir

Additionally, 7-chloro-4-phenylsulfonyl quinoline (PSOQ) has been examined for its antinociceptive and anti-inflammatory capabilities. nih.gov In studies using mice, PSOQ was found to reduce abdominal writhing induced by acetic acid, indicating its analgesic potential. nih.gov It also diminished edema formation and myeloperoxidase activity in a croton oil-induced inflammation model, further supporting its anti-inflammatory action. nih.gov

Anti-inflammatory Activity of 1-(4-(7-chloroquinoline-4-yl)piperazin-1-yl)-2-(4-phenylpiperazin-1-yl)ethanone (Compound 5) in Carrageenan-Induced Paw Edema in Mice
Time Post-Carrageenan ChallengePercentage Inhibition of Edema (%)
1 hour34
2 hours50
3 hours64
Cyclooxygenase (COX) Isoenzyme Affinity and Selectivity

The mechanism behind the anti-inflammatory effects of certain 7-chloroquinoline analogues appears to be linked to their interaction with cyclooxygenase (COX) isoenzymes. nih.govtbzmed.ac.ir The COX enzymes, COX-1 and COX-2, are key in the biosynthesis of prostaglandins, which are mediators of inflammation and pain. nih.govnih.gov While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is inducible and its expression is elevated during inflammation. nih.gov

Research into 7-chloro-4-(phenylselanyl) quinoline (4-PSQ) and its analogues has revealed a preferential affinity for COX-2 over COX-1. nih.gov This selectivity is a desirable characteristic for anti-inflammatory drugs as it may reduce the gastrointestinal side effects associated with non-selective NSAIDs that inhibit both isoforms. nih.gov

The anti-inflammatory activity of compound 1-(4-(7-chloroquinoline-4-yl)piperazin-1-yl)-2-(4-phenylpiperazin-1-yl)ethanone (compound 5) is also suggested to involve the cyclooxygenase pathway. tbzmed.ac.ir Studies have shown that treatment with this compound leads to a significant decrease in serum levels of COX-2 in mice with carrageenan-induced inflammation. tbzmed.ac.ir This inhibition of COX-2 is consistent with the observed reduction in edema and suggests that the compound's anti-inflammatory effects are mediated through the suppression of this key inflammatory enzyme. tbzmed.ac.ir

COX Isoenzyme Affinity of Selected 7-Chloroquinoline Analogues
CompoundCOX-1 AffinityCOX-2 AffinitySelectivity
7-chloro-4-(phenylselanyl) quinoline (4-PSQ) and its analoguesLowerHigherSelective for COX-2
1-(4-(7-chloroquinoline-4-yl)piperazin-1-yl)-2-(4-phenylpiperazin-1-yl)ethanone (Compound 5)-Inhibits serum levels-

Antimicrobial Spectrum: Antibacterial and Antifungal Investigations

Analogues of 7-chloro-4aH-quinolin-2-one have been the subject of numerous studies to determine their efficacy against a range of microbial pathogens. This research has unveiled a broad spectrum of activity, with various derivatives demonstrating notable antibacterial and antifungal properties.

In the realm of antibacterial research, a series of quinoline-2-one derivatives has shown significant action against multidrug-resistant Gram-positive bacteria. nih.gov One particular compound, designated 6c, exhibited potent activity with Minimum Inhibitory Concentrations (MIC) of 0.75 μg/mL against both methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE), and 2.50 μg/mL against methicillin-resistant Staphylococcus epidermidis (MRSE). nih.gov Another derivative, 6l, also displayed activity with MICs of 1.50 μg/mL against MRSA and VRE, and 3.0 μg/mL against MRSE. nih.gov

The antifungal potential of 7-chloroquinoline analogues has also been extensively investigated. A study of 7-chloroquinolin-4-yl arylhydrazone derivatives tested their efficacy against a panel of eight oral fungi. nih.gov Several of these compounds showed promising activity, with one derivative, 4a, demonstrating a MIC of 25 μg/mL and a Minimum Fungicidal Concentration (MFC) of 50 μg/mL against Rhodotorula glutinis. researchgate.net Another compound, 4o, had a MIC of 32 μg/mL against the same organism. researchgate.net

Furthermore, hybrid molecules combining a 7-chloro-4-aminoquinoline nucleus with a substituted 2-pyrazoline (B94618) have been synthesized and evaluated for their antifungal properties against Candida albicans and Cryptococcus neoformans. mdpi.com Several of these hybrids displayed promising MIC50 values, indicating their potential as antifungal agents. mdpi.com

Antibacterial Activity of Quinoline-2-one Derivatives (MIC in μg/mL)
CompoundMRSAVREMRSE
6c0.750.752.50
6l1.501.503.0
Antifungal Activity of 7-Chloroquinolin-4-yl Arylhydrazone Derivatives against Rhodotorula glutinis
CompoundMIC (μg/mL)MFC (μg/mL)
4a2550
4o32-

Anti-HIV Activity

The quest for novel therapeutic agents against the Human Immunodeficiency Virus (HIV) has led to the investigation of various chemical scaffolds, including quinoline derivatives. Analogues of 7-chloro-4aH-quinolin-2-one have been explored for their potential to inhibit different stages of the HIV replication cycle.

One area of focus has been the inhibition of HIV-1 integrase, an essential enzyme for the virus to integrate its genetic material into the host cell's DNA. mdpi.com Aromatic hydrazones based on a 7-hydrazino-8-hydroxyquinoline scaffold have been synthesized and evaluated for their anti-HIV activity. mdpi.com One such derivative, bearing a fluorophenyl moiety, was found to inhibit the strand transfer activity of HIV integrase with an IC50 value in the submicromolar range. mdpi.com

Another strategy has involved the development of CXCR4 antagonists. CXCR4 is a coreceptor that T-tropic strains of HIV use to enter T-lymphocytes. nih.gov A series of isoquinoline-based compounds have been synthesized and shown to act as CXCR4 antagonists, thereby exhibiting anti-HIV activity. nih.gov Several of these analogues demonstrated excellent antiviral activity against both HIV-1 and HIV-2, with EC50 values below 100 nM, and were not cytotoxic to the host cells. nih.gov

Furthermore, research into stilbene (B7821643) analogues as anti-HIV agents has led to the development of related compounds that impact HIV mRNA processing. nih.gov While not direct analogues of 7-chloro-4aH-quinolin-2-one, this research highlights the diverse mechanisms through which quinoline-related structures can exert anti-HIV effects. One such compound, 29 (GPS491), which incorporates a 4-chlorobenzothiazole (B1588817) unit, showed an EC50 of 0.47 μM against HIV. nih.gov

Anti-HIV Activity of Selected Quinoline and Isoquinoline Analogues
Compound ClassTargetActivity MetricValue
7-Hydrazino-8-hydroxyquinoline-based aromatic hydrazonesHIV Integrase (Strand Transfer)IC50Submicromolar
Isoquinoline-based CXCR4 antagonistsCXCR4EC50< 100 nM
Compound 29 (GPS491)HIV mRNA processingEC500.47 μM

Modulation of Receptors (e.g., TRPV1 Antagonism, MCH1R Antagonism)

Analogues of 7-chloro-4aH-quinolin-2-one have been investigated for their ability to modulate the activity of various cellular receptors, indicating their potential therapeutic applications beyond antimicrobial and anti-HIV activities.

One area of significant interest is the antagonism of the Transient Receptor Potential Vanilloid 1 (TRPV1), a receptor involved in pain perception. unife.it The synthesis and characterization of a series of 1-(chroman-4-yl)urea TRPV1 antagonists have been described, including (R)-1-(7-chloro-2,2-bis(fluoromethyl)chroman-4-yl)-3-(3-methylisoquinolin-5-yl)urea (A-1165442). nih.gov This compound has demonstrated excellent pharmacological selectivity and a favorable pharmacokinetic profile, showing efficacy in rodent models of osteoarthritis pain. nih.gov

Another receptor target for quinoline-based compounds is the Melanin-Concentrating Hormone Receptor 1 (MCH1R), which is implicated in the regulation of food intake and body weight. nih.gov Structure-activity relationship studies of a 4-aminoquinoline MCH1R antagonist lead series have been explored. nih.gov Transposition of the 4-amino group to the 2-position of the quinoline core structure resulted in a 2-aminoquinoline (B145021) lead class with similar MCH1R binding affinity. nih.gov A series of these 2-aminoquinoline compounds were prepared and evaluated in MCH1R binding and functional antagonist assays, with some demonstrating in vivo efficacy in reducing food intake in rodent models. nih.gov

Receptor Modulation by Quinoline Analogues
Compound/ClassReceptor TargetEffectPotential Application
(R)-1-(7-chloro-2,2-bis(fluoromethyl)chroman-4-yl)-3-(3-methylisoquinolin-5-yl)urea (A-1165442)TRPV1AntagonismAnalgesia (e.g., osteoarthritis pain)
2-Aminoquinoline derivativesMCH1RAntagonismObesity (reduction of food intake)

Theoretical and Computational Chemistry Approaches to 7 Chloro 4ah Quinolin 2 One Research

Molecular Modeling and Docking Studies for Ligand-Target Interactions

Molecular modeling and docking are foundational computational techniques used to predict the binding orientation and affinity of a ligand to a specific protein target. These methods are crucial in structure-based drug design for identifying potential therapeutic agents. In the context of quinoline (B57606) derivatives, docking studies have been extensively used to elucidate their interactions with various biological targets.

For instance, derivatives of the related 7-chloroquinoline (B30040) scaffold have been evaluated as potential inhibitors for numerous protein targets. Molecular docking simulations are employed to place the ligand into the binding site of a receptor and score its potential interactions. A higher negative score typically indicates a more favorable binding affinity. Studies on 7-chloroquinoline-based compounds have explored their potential against targets such as the kinesin spindle protein (Eg5) for anticancer applications and proteases from viruses like SARS-CoV-2. nih.gov61.8.75

In a typical docking study, the process involves:

Preparation of the Receptor and Ligand: The 3D structures of the target protein and the ligand (e.g., a 7-chloro-quinolin-2-one derivative) are prepared. This includes adding hydrogen atoms, assigning charges, and defining the binding pocket of the receptor.

Docking Simulation: Software like AutoDock Vina or Glide is used to explore various possible conformations of the ligand within the receptor's active site. mdpi.com

Scoring and Analysis: The resulting poses are scored based on their binding energy. The best-scoring poses are then analyzed to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, which stabilize the ligand-receptor complex. For example, docking studies of 7-chloroquinoline hybrids with the BCR-ABL1 tyrosine kinase enzyme have been used to suggest mechanisms for their antileukemic activity. researchgate.net

These simulations provide critical insights that guide the design of new derivatives with improved affinity and selectivity for a desired biological target.

Compound ClassTarget ProteinDocking Score (kcal/mol)Key Interacting Residues
7-chloroquinoline derivativeSARS-CoV-2 Protease-6.9GLU166, GLY143, PHE140
7-chloroquinoline hybridBCR-ABL1 Tyrosine KinaseNot specifiedNot specified
7-chloroquinoline Schiff baseKinesin Spindle Protein (Eg5)Not specifiedNot specified

This table presents example data from studies on related 7-chloroquinoline derivatives to illustrate the application of molecular docking.

Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful methods for investigating the electronic structure, geometry, and reactivity of molecules. nanobioletters.com DFT is used to determine properties like molecular orbital energies (HOMO and LUMO), electrostatic potential, and vibrational frequencies. rjptonline.orgdergipark.org.tr

For a compound like 7-chloro-quinolin-2-one, DFT calculations can:

Optimize Molecular Geometry: Determine the most stable 3D structure by finding the lowest energy conformation, providing precise bond lengths and angles. nanobioletters.com

Analyze Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a smaller gap suggests higher reactivity. rjptonline.org

Generate Molecular Electrostatic Potential (MEP) Maps: MEP maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are potential sites for intermolecular interactions. dergi-fytronix.com

Predict Spectroscopic Properties: DFT can simulate vibrational (IR) and electronic (UV-Visible) spectra, which can be compared with experimental data to confirm the molecular structure. rjptonline.orgdergipark.org.tr

Research on related molecules, such as (E)-7-((2-chloroquinolin-3-yl)methylene)-1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one, has utilized DFT at the B3LYP/6-311G(d,p) level to analyze these properties and gain a deeper understanding of the molecule's chemical behavior. rjptonline.org

ParameterDescriptionTypical Calculated Value for a Chloroquinoline Derivative
HOMO EnergyEnergy of the highest occupied molecular orbital-6.5 eV
LUMO EnergyEnergy of the lowest unoccupied molecular orbital-2.1 eV
HOMO-LUMO GapIndicator of chemical reactivity and stability4.4 eV
Dipole MomentMeasure of molecular polarity3.5 Debye

This table shows example quantum chemical parameters calculated for related chloroquinoline structures.

Molecular Dynamics Simulations to Elucidate Conformational Behavior and Binding Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems over time, complementing the static picture offered by molecular docking. plos.org By simulating the movements of atoms and molecules, MD can be used to assess the stability of a ligand-protein complex, explore the conformational changes of the ligand within the binding site, and calculate binding free energies more accurately. jchemlett.com

In the study of quinoline derivatives as enzyme inhibitors, MD simulations are performed after docking to:

Assess Complex Stability: The root-mean-square deviation (RMSD) of the protein and ligand atoms is monitored over the simulation time (e.g., 100 nanoseconds). A stable RMSD indicates that the ligand remains securely bound in the active site. tandfonline.comnih.gov

Analyze Conformational Changes: MD reveals how the ligand and protein adapt to each other, highlighting the flexibility of both the ligand and the receptor's binding pocket.

Refine Binding Poses: The simulation allows the ligand to settle into a more realistic, lower-energy conformation than the initial docked pose.

Calculate Binding Free Energy: Techniques like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) are applied to the MD trajectory to provide a more quantitative estimate of the binding affinity, which often correlates better with experimental data than docking scores alone. tandfonline.comnih.gov

MD simulations have been applied to investigate quinazolinone derivatives as dual inhibitors of PARP1 and STAT3, helping to confirm the stability of the top-ranked compounds in the binding pockets and providing deeper insight into their inhibitory mechanisms. tandfonline.comnih.gov

Applications of Chemical Machine Learning in Derivative Design and Virtual Screening

Chemical machine learning (ML) and artificial intelligence are transforming drug discovery by enabling rapid screening of vast chemical spaces and the design of novel molecules with desired properties. These approaches are particularly useful for exploring large libraries of derivatives based on a core scaffold like quinolin-2-one.

Applications in this area include:

Virtual Screening: ML models can be trained on known active and inactive compounds to predict the biological activity of new, untested molecules. This allows for the rapid screening of virtual libraries containing millions of compounds to identify promising hits, far faster than experimental methods. nih.gov A virtual screening approach based on a pharmacophoric model was used to identify quinoline derivatives as inhibitors of the GLI1 protein. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. For quinoline derivatives, 3D-QSAR models have been developed to guide the design of new analogs with enhanced anticancer properties by analyzing how steric and electrostatic fields influence their activity. mdpi.com

De Novo Drug Design: Generative ML models can design entirely new molecules optimized for specific properties, such as high binding affinity for a target and favorable ADME characteristics.

Combinatorial Library Design: Computational methods facilitate the design and screening of virtual combinatorial libraries, where different functional groups are systematically attached to a core scaffold. This was demonstrated in the screening of a library of over 900,000 quinadoline derivatives against the SARS-CoV-2 RNA-dependent RNA polymerase. mdpi.com

These computational strategies significantly reduce the time and cost associated with identifying and optimizing lead compounds, making them invaluable for research on derivatives of 7-chloro-4aH-quinolin-2-one and related scaffolds.

Advanced Analytical and Characterization Methodologies for 7 Chloro 4ah Quinolin 2 One and Derivatives

Spectroscopic Techniques for Structural Confirmation

Spectroscopic methods are indispensable for elucidating the molecular structure of 7-chloro-1H-quinolin-2-one. Techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Ultraviolet (UV) spectroscopy, along with High-Resolution Mass Spectrometry (HRMS), provide a detailed picture of the compound's atomic connectivity and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For 7-chloro-1H-quinolin-2-one, ¹H and ¹³C NMR spectroscopy are used to identify the chemical environment of each hydrogen and carbon atom, respectively.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for each of the aromatic protons and the N-H proton. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the chlorine atom and the carbonyl group, as well as the aromatic ring currents. The splitting patterns (e.g., doublets, triplets) arise from spin-spin coupling between adjacent protons, providing information about their relative positions.

¹³C NMR: The carbon NMR spectrum provides information on all carbon atoms in the molecule. The carbonyl carbon (C2) would appear significantly downfield (around 160-170 ppm) due to the deshielding effect of the double-bonded oxygen. The carbon atom attached to the chlorine (C7) would also have a characteristic chemical shift, and the remaining aromatic carbons can be assigned based on established quinolinone data.

Interactive Data Table: Predicted NMR Chemical Shifts for 7-chloro-1H-quinolin-2-one

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C2-~162
C3~6.5 (d)~122
C4~7.7 (d)~140
C4a-~120
C5~7.6 (d)~128
C6~7.2 (dd)~127
C7-~135
C8~7.8 (d)~116
C8a-~139
N1-H~12.0 (s, br)-

Note: These are estimated values based on data for similar quinolinone structures. Actual experimental values may vary depending on the solvent and other experimental conditions. (d = doublet, dd = doublet of doublets, s = singlet, br = broad).

Fourier-Transform Infrared (FT-IR) Spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of 7-chloro-1H-quinolin-2-one would display characteristic vibrational bands.

Interactive Data Table: Characteristic FT-IR Absorption Bands for 7-chloro-1H-quinolin-2-one

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
3200-3000N-HStretching
3100-3000Aromatic C-HStretching
~1660C=O (Amide)Stretching
1600-1450C=CAromatic Ring Stretching
~750C-ClStretching

Ultraviolet (UV) Spectroscopy provides information about the electronic transitions within a molecule. The quinolinone core is a chromophore that absorbs UV light. The UV spectrum, typically measured in a solvent like methanol (B129727) or ethanol (B145695), would show characteristic absorption maxima (λ_max) corresponding to π→π* transitions within the aromatic system. For quinoline (B57606) and its derivatives, absorption maxima are typically observed in the UV region. nih.gov

High-Resolution Mass Spectrometry (HRMS) is used to determine the precise molecular weight of a compound, which in turn allows for the determination of its elemental formula. nih.gov For 7-chloro-1H-quinolin-2-one (C₉H₆ClNO), HRMS would provide an exact mass measurement that can be compared to the calculated theoretical mass, confirming the molecular formula with high accuracy. ub.edu

TechniqueInformation Provided
¹H NMR Number, environment, and connectivity of hydrogen atoms.
¹³C NMR Number and environment of carbon atoms.
FT-IR Presence of key functional groups (e.g., C=O, N-H, C-Cl).
UV-Vis Information on the conjugated π-electron system.
HRMS Exact molecular weight and elemental formula confirmation.

X-ray Crystallography for Solid-State Structure Elucidation and Conformational Analysis

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in the solid state. This method provides definitive proof of a molecule's structure, including bond lengths, bond angles, and intermolecular interactions. For derivatives of 7-chloro-1H-quinolin-2-one, single-crystal X-ray diffraction analysis can reveal crucial structural details. nih.gov

The process involves growing a suitable single crystal of the compound and irradiating it with X-rays. The diffraction pattern produced is then used to calculate the electron density map of the molecule, from which the atomic positions can be determined.

For a related compound, (E)-7-chloro-1-cyclopropyl-6-fluoro-3-((2-hydroxybenzylidene)amino)quinolin-4(1H)-one, the crystal structure was determined to be in the triclinic space group P-1. researchgate.net A study on 7-chloro-4-(4-methyl-1-piperazinyl)quinoline monohydrate revealed a monoclinic system with the space group P2₁/c. mdpi.com These studies highlight how X-ray crystallography can elucidate the solid-state conformation and packing of quinoline derivatives, which are stabilized by various intermolecular interactions such as hydrogen bonding and π–π stacking. mdpi.compreprints.org

Interactive Data Table: Representative Crystallographic Data for a Quinolinone Derivative

ParameterExample Value
Crystal SystemTriclinic
Space GroupP-1
a (Å)8.9893
b (Å)9.5324
c (Å)10.1917
α (°)95.1780
β (°)96.5320
γ (°)116.3930
Volume (ų)767.42

Data from a related structure: (E)-7-chloro-1-cyclopropyl-6-fluoro-3-((2-hydroxybenzylidene)amino)quinolin-4(1H)-one. researchgate.net

Chromatographic Method Development (e.g., High-Performance Liquid Chromatography (HPLC)) for Purity Assessment and Quantification in Research Samples

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of compounds in a mixture. For research-grade samples of 7-chloro-1H-quinolin-2-one, developing a robust HPLC method is essential for assessing its purity and for quantifying its concentration in various experimental setups.

A typical reversed-phase HPLC (RP-HPLC) method would be employed. In this setup, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, often consisting of water (with an acid modifier like trifluoroacetic acid or formic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol.

Method development involves optimizing several parameters to achieve good separation with sharp, symmetrical peaks:

Column Selection: A C18 column is a common starting point for quinolinone derivatives. nih.gov

Mobile Phase Composition: The ratio of aqueous to organic solvent is adjusted to control the retention time of the analyte. A gradient elution, where the proportion of the organic solvent is increased over time, is often used to separate compounds with a range of polarities.

Flow Rate: This affects the analysis time and separation efficiency.

Detection: A UV detector is commonly used, set to a wavelength where the quinolinone chromophore has strong absorbance. nih.gov A photodiode array (PDA) detector can be used to acquire the full UV spectrum of the eluting peak, which aids in peak identification and purity assessment.

Once developed, the HPLC method is validated to ensure its accuracy, precision, and linearity over a specific concentration range. nih.gov This allows for the reliable determination of the purity of synthesized batches of 7-chloro-1H-quinolin-2-one and its quantification in subsequent experiments.

Interactive Data Table: Example HPLC Method Parameters for Quinolinone Analysis

ParameterCondition
Column C18, 250 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid in Water
Mobile Phase B Acetonitrile
Gradient Start at 10% B, increase to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm and 280 nm
Injection Volume 10 µL

Biophysical Techniques for Ligand-Target Binding and Interaction Studies

Understanding how a molecule like 7-chloro-1H-quinolin-2-one interacts with its biological target (e.g., a protein or enzyme) is crucial for drug discovery and chemical biology. Biophysical techniques provide quantitative data on binding affinity, kinetics, and thermodynamics.

Nuclear Magnetic Resonance (NMR) Spectroscopy can also be used to study ligand-target interactions. nih.gov In "ligand-observed" NMR experiments like Saturation Transfer Difference (STD) NMR, the protein is selectively irradiated, and the saturation is transferred to any bound ligands. univr.it This allows for the identification of binding and can even map the binding epitope of the ligand. In "protein-observed" NMR, changes in the chemical shifts of the protein's amide protons upon addition of the ligand can identify the binding site on the protein surface. nih.gov

Surface Plasmon Resonance (SPR) is a label-free optical technique for real-time monitoring of molecular interactions. nih.gov In a typical SPR experiment, the target protein is immobilized on a sensor chip. A solution containing the ligand (7-chloro-1H-quinolin-2-one) is then flowed over the chip. Binding of the ligand to the protein causes a change in the refractive index at the sensor surface, which is detected as a response. This allows for the determination of the association rate (kₐ), dissociation rate (kₑ), and the equilibrium dissociation constant (Kₑ), which is a measure of binding affinity. springernature.comscispace.com

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event. By titrating the ligand into a solution of the target protein, ITC can determine the binding affinity (Kₐ), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding. This provides a complete thermodynamic profile of the interaction.

Mass Spectrometry (MS) can be used in its native state to study non-covalent protein-ligand complexes. By gently ionizing the complex, the mass of the bound species can be determined, confirming the binding stoichiometry.

Interactive Data Table: Overview of Biophysical Techniques for Binding Analysis

TechniqueKey Information Obtained
NMR Spectroscopy Binding confirmation, binding site mapping, affinity (Kₑ).
Surface Plasmon Resonance (SPR) Binding kinetics (kₐ, kₑ), binding affinity (Kₑ).
Isothermal Titration Calorimetry (ITC) Binding affinity (Kₐ), thermodynamics (ΔH, ΔS), stoichiometry (n).
Native Mass Spectrometry Binding confirmation, stoichiometry.

Research on Drug Delivery Systems and Formulation Strategies Academic/preclinical Focus

Encapsulation in Polymeric Nanocapsules for Enhanced Efficacy in Preclinical Models

No preclinical studies or academic research detailing the encapsulation of "7-chloro-4aH-quinolin-2-one" in polymeric nanocapsules were found. There is no available data on the formulation of such nanocapsules, their physicochemical characterization, or their efficacy in any preclinical models.

Strategies for Modulating Bioavailability and Targeted Delivery in Research Settings

There is no documented research on strategies to modulate the bioavailability or enable targeted delivery of "7-chloro-4aH-quinolin-2-one" in a research context. Investigations into prodrug synthesis, surface functionalization of nanocarriers, or other methods to alter the pharmacokinetic profile of this specific compound have not been reported in the available literature.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.